1-(2,3-dihydro-1H-indol-1-yl)-3-(phenylsulfonyl)propan-1-one
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Overview
Description
3-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE is a synthetic organic compound that features a benzenesulfonyl group attached to a dihydroindole moiety through a propanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE typically involves the following steps:
Formation of the Dihydroindole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Benzenesulfonyl Group: This step involves the sulfonylation of the indole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Propanone Linker: The final step involves the alkylation of the sulfonylated indole with a suitable propanone derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or the indole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl group or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
3-(BENZENESULFONYL)-1H-INDOLE: Lacks the propanone linker but shares the benzenesulfonyl and indole moieties.
1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE: Lacks the benzenesulfonyl group but contains the dihydroindole and propanone moieties.
BENZENESULFONYL-INDOLE DERIVATIVES: Various derivatives with different substituents on the indole ring.
Uniqueness
3-(BENZENESULFONYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-ONE is unique due to the combination of the benzenesulfonyl group, dihydroindole moiety, and propanone linker. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17NO3S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H17NO3S/c19-17(18-12-10-14-6-4-5-9-16(14)18)11-13-22(20,21)15-7-2-1-3-8-15/h1-9H,10-13H2 |
InChI Key |
IOTWVRZLLVXVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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